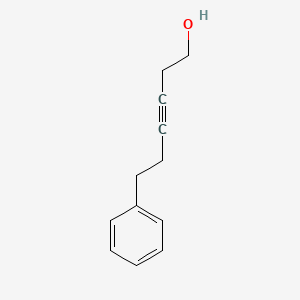

6-Phenylhex-3-YN-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

64025-68-9 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

6-phenylhex-3-yn-1-ol |

InChI |

InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,4,7-8,11H2 |

InChI Key |

XQOBJMAYNYUDCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC#CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenylhex 3 Yn 1 Ol and Analogous Structures

Direct Synthesis Approaches

Direct approaches to synthesizing 6-phenylhex-3-yn-1-ol and its analogs often involve the formation of a carbon-carbon bond between an alkyne fragment and a carbonyl or epoxide precursor. These methods are valued for their efficiency in building the characteristic hydroxpropargyl moiety.

Alkynylation Reactions utilizing Organometallic Reagents

Organometallic reagents are pivotal in the alkynylation of electrophiles like epoxides and carbonyl compounds. These reactions typically involve a metal acetylide, which acts as a potent nucleophile to attack the electrophilic carbon, thereby forming the desired carbon-carbon bond and installing the hydroxyl group.

The ring-opening of epoxides with terminal alkynes is a powerful method for synthesizing γ-hydroxy alkynes. While stoichiometric methods are known, the development of mild and practical catalytic methods remains an area of active research. emory.edu The high ring strain of epoxides facilitates their reaction with nucleophiles, proceeding via an Sₙ2 mechanism where the nucleophile attacks one of the carbon atoms of the ring, leading to the opening of the epoxide. chemistrysteps.comlibretexts.org

Iron(III) catalysts, in particular, have been explored for various organic transformations, including the ring-opening of epoxides. For instance, a mesoporous silica-supported iron(III) catalyst has been shown to be effective for the ring-opening of different epoxides with alcohols and water, yielding the corresponding products in good to high yields under mild conditions. researchgate.net Similarly, iron(III) triflate (Fe(OTf)₃) has been demonstrated as an effective catalyst in the oxidative ring-opening of epoxides to form α-hydroxy ketones. nih.gov While the direct catalytic use of simple iron salts like iron(III) nitrate (B79036) (Fe(NO₃)₃) for the addition of terminal alkynes to epoxides is not extensively documented in readily available literature, related iron-catalyzed systems highlight the potential of this approach. For example, [ONSN]-type Fe(III) complexes have been successfully used to catalyze the ring-opening copolymerization of epoxides and anhydrides. sioc-journal.cn These examples suggest that an iron(III) center can activate the epoxide, making it more susceptible to nucleophilic attack by a terminal alkyne, which would be a key step in the synthesis of structures like this compound.

A well-established and versatile method for preparing acetylenic alcohols involves the nucleophilic addition of a lithium acetylide to an aldehyde or ketone. researchgate.net This reaction directly constructs the propargylic alcohol moiety. For instance, 1-propynyllithium (B39626) can be generated in situ and reacted with various carbonyl compounds to produce the corresponding acetylenic carbinols in high yields. researchgate.net

The general process involves the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form the highly nucleophilic lithium acetylide. This acetylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. A final aqueous or mild acidic workup protonates the resulting alkoxide to yield the final propargylic alcohol. chemistrysteps.com The reaction scope is broad, tolerating a variety of functional groups on both the alkyne and the carbonyl partner. nih.gov

| Alkyne Precursor | Carbonyl Compound | Product Type | Reported Yield |

|---|---|---|---|

| Phenylacetylene | Benzaldehyde | 1,3-Diphenylprop-2-yn-1-ol | Good to High |

| Trimethylsilylacetylene | Benzaldehyde | 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | ~81% nih.gov |

| 1-Hexyne | Benzaldehyde | 1-Phenylhept-2-yn-1-ol | ~77% nih.gov |

| (Z/E)-1-bromo-1-propene (forms 1-propynyllithium) | Various Aldehydes/Ketones | Acetylenic Carbinols | 82-96% |

Favorsky Reaction Variants for Acetylenic Alcohol Formation

The Favorsky reaction, in its classical sense for this context, refers to the nucleophilic addition of a terminal alkyne to a carbonyl compound under basic conditions. wikipedia.org It is important to distinguish this from the Favorskii rearrangement, which involves α-halo ketones. wikipedia.org The reaction provides a direct and often cost-effective route to propargylic alcohols. The process begins with the in situ formation of a metal acetylide by treating the alkyne with a strong base, such as potassium hydroxide (B78521). wikipedia.org This acetylide then performs a nucleophilic attack on the aldehyde or ketone.

The efficiency and yield of the Favorsky reaction are highly dependent on the reaction conditions. The choice of solvent, base, temperature, and reaction time must be carefully optimized to maximize the formation of the desired acetylenic alcohol and minimize side reactions. The use of polar aprotic solvents, particularly dimethyl sulfoxide (B87167) (DMSO), has been shown to significantly enhance the reaction. gchemglobal.commdpi.com DMSO can act as both a solvent and an oxidant or participate in various reaction mechanisms. gchemglobal.commdpi.comnih.gov

Research has demonstrated that employing a superbasic system, such as KOH-H₂O in DMSO, can lead to high yields of tertiary propargylic alcohols. mdpi.com One optimized procedure involves reacting alkyl aryl ketones with acetylene (B1199291) at atmospheric pressure in a KOH-EtOH-H₂O-DMSO system. These conditions allow the reaction to proceed at a mild temperature of 10–15°C for a duration of 2 hours, achieving yields up to 91%. This system is advantageous as it avoids the need for large excesses of base and flammable, low-boiling solvents, making it safer and more convenient for laboratory-scale synthesis.

| Parameter | Condition |

|---|---|

| Solvent System | KOH-EtOH-H₂O-DMSO |

| Temperature | 10–15°C |

| Duration | 2 hours |

| Ketone Concentration in DMSO | 2–3 M |

| Maximum Reported Yield | up to 91% |

The molar ratios of reactants and the concentration of the catalyst or base are critical parameters that directly influence the yield and selectivity of the Favorsky reaction. ajpojournals.org An increased concentration of the base (catalyst) generally increases the reaction rate by providing more active sites for the deprotonation of the alkyne. ajpojournals.org However, an optimal concentration typically exists, beyond which further increases may not improve the rate or could even lead to undesirable side reactions. ajpojournals.org

In the context of the Favorsky reaction, using a large excess of a hydroxide base can promote competing side reactions, most notably aldol (B89426) condensation, especially when the carbonyl substrate is an aldehyde with α-hydrogens. This can significantly lower the yield of the desired propargylic alcohol. Therefore, fine-tuning the molar ratio of the ketone to the base is essential for achieving high product selectivity. Optimized procedures often use a minimal effective amount of base, avoiding a large excess. For example, studies have identified optimal molar ratios of ketone to KOH, ethanol, and water to maximize the yield of tertiary propargyl alcohols while minimizing waste and side products.

Photoredox Catalyzed Propargylation of Aldehyde Precursors

A modern and effective method for synthesizing homopropargylic alcohols, such as this compound, involves the dual photoredox and titanium-catalyzed propargylation of aldehydes. dlut.edu.cnacs.org This strategy is recognized for its use of readily available starting materials, broad substrate scope, and mild reaction conditions. dlut.edu.cn The process typically employs an inexpensive and stable titanium source like titanocene (B72419) dichloride ([Cp2TiCl2]) in catalytic amounts. dlut.edu.cnnih.gov

The reaction is promoted by an organic dye, such as 3DPAFIPN, which acts as a photocatalyst. acs.orgnih.gov This method avoids the need for stoichiometric metals or scavengers. acs.orgacs.org The process has been shown to be effective for both aromatic and aliphatic aldehydes, consistently producing the desired homopropargylic alcohols in good yields. nih.govacs.org A notable feature of this reaction when using simple propargyl bromide is the high regioselectivity, with no traces of the allenyl isomer being detected. acs.orgacs.org

The general procedure involves irradiating a mixture of the aldehyde precursor, propargyl bromide, the photocatalyst, and the titanium complex in a suitable solvent like tetrahydrofuran (B95107) (THF) for several hours. acs.orgnih.gov The reaction can be scaled up to the millimole scale without a significant decrease in yield. acs.org

Table 1: Photoredox Propargylation of Various Aldehydes

| Entry | Aldehyde Precursor | Product | Yield (%) | Reference |

| 1 | Hydrocinnamic aldehyde | 1-Phenylhex-5-yn-3-ol | 98 | nih.gov |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-yn-1-ol | 86 | nih.gov |

| 3 | Benzaldehyde | 1-Phenylbut-3-yn-1-ol | 58 | nih.gov |

| 4 | Cyclohexanecarboxaldehyde | 1-Cyclohexylbut-3-yn-1-ol | 85 | nih.gov |

| 5 | 4-Phenylbutanal | 6-Phenylhept-1-yn-4-ol | 55 | nih.govacs.org |

This table presents data from studies on analogous structures to illustrate the scope and efficiency of the photoredox propargylation method. The synthesis of this compound would theoretically proceed from 3-phenylpropanal.

Derivatization from Precursor Molecules

Chemoselective Reduction Strategies for Alkynyl Ketone Derivatives

The synthesis of propargylic alcohols can be achieved through the chemoselective reduction of the corresponding alkynyl ketone precursors (ynones). This transformation requires a reducing agent that selectively targets the carbonyl group while leaving the carbon-carbon triple bond intact. Various methods exist for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.org

Catalytic methods are often preferred due to their efficiency. wikipedia.org For instance, the Meerwein-Ponndorf-Verley reduction, which involves the transfer of hydrogen from an alcohol like isopropanol (B130326) to a ketone, can be rendered enantioselective in the presence of a chiral transition metal catalyst. wikipedia.org Another prominent strategy is the Midland Alpine borane (B79455) reduction, which utilizes a chiral organoborane reagent derived from α-pinene and 9-borabicyclononane (B1260311) (9-BBN). wikipedia.org This method is particularly effective for ketones where one of the adjacent groups has low steric hindrance, such as an alkyne. wikipedia.org

For the specific synthesis of this compound, a precursor such as 1-hydroxyhex-3-yn-6-one could be envisioned, followed by the introduction of the phenyl group. Alternatively, starting with 6-phenylhex-3-yn-1-one, a chemoselective reduction would yield the target molecule. The choice of reagent is critical to prevent over-reduction of the alkyne functionality.

Introduction of the Phenyl Moiety via Cross-Coupling Reactions

The phenyl group can be introduced into a suitable precursor molecule using palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst (though copper-free methods exist), and an amine base. organic-chemistry.org

To synthesize this compound via this method, a synthetic route could start with a precursor like hex-3-yn-1-ol, which would need to be converted to a terminal alkyne. A more direct approach would involve coupling a terminal alkyne, such as but-3-yn-1-ol, with an aryl halide like iodobenzene (B50100) or bromobenzene.

The reaction conditions are generally mild, and the methodology shows excellent tolerance for various functional groups. nih.gov Recent advancements have led to the development of sustainable protocols, for instance, using water as a solvent under mild conditions. organic-chemistry.org

Table 2: Example of Sonogashira Coupling Conditions

| Component | Role | Example Reagent |

| Aryl Halide | Electrophile | Iodobenzene |

| Terminal Alkyne | Nucleophile | But-3-yn-1-ol |

| Palladium Catalyst | Catalyst | PdCl2(PPh3)2 |

| Copper Co-catalyst | Co-catalyst | Copper(I) iodide (CuI) |

| Base | Amine Base | Triethylamine (Et3N) |

| Solvent | Reaction Medium | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

This table outlines a general set of reagents for a Sonogashira coupling reaction that could be adapted for the synthesis of this compound.

Advanced Synthetic Techniques and Green Chemistry Considerations

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a significant tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. anton-paar.comnih.gov The application of microwave irradiation can accelerate many types of organic reactions, including metal-catalyzed processes. anton-paar.com

In the context of synthesizing propargyl alcohols and their derivatives, microwave assistance can be applied to various synthetic steps. For example, palladium-catalyzed coupling reactions, such as the Sonogashira coupling, can be efficiently performed under microwave conditions. nih.gov Studies have shown that condensation reactions and cyclizations to form complex heterocyclic structures can be completed in minutes under microwave irradiation, compared to hours or days using traditional methods. nih.govresearchgate.net Chiral biphenols have been used to catalyze the enantioselective propargylation of ketones with allenylboronates under microwave irradiation, yielding homopropargylic alcohols in good yields and high enantiomeric ratios. nih.gov This demonstrates the potential for microwave-assisted protocols to provide rapid and efficient access to chiral alcohol products like this compound. nih.gov

Flow Chemistry Applications in 6-Phenylhex-3-OL Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govuc.pt These features make it a highly attractive methodology for modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. acs.orgnih.gov

The synthesis of this compound and its analogs can be adapted to flow chemistry setups. Key reactions, such as organometallic additions and cross-coupling reactions, have been successfully implemented in continuous flow systems. acs.org For example, the lithiation of an alkyne followed by its addition to an aldehyde can be performed in a telescoped flow process, where the highly reactive organolithium intermediate is generated and consumed in situ, minimizing decomposition and improving safety. acs.orgthieme-connect.de

Furthermore, flow chemistry is well-suited for multistep syntheses, allowing for the integration of reaction, workup, and purification steps into a single continuous process. nih.gov The use of packed-bed reactors with immobilized catalysts or reagents can simplify product purification and catalyst recycling, further enhancing the green credentials of the synthesis. nih.gov Photochemical and electrochemical reactions, which are relevant to the synthetic methodologies discussed, also benefit significantly from flow setups due to improved light penetration and electrode surface area-to-volume ratios, respectively. vapourtec.comrsc.org

Chemical Reactivity and Transformations of 6 Phenylhex 3 Yn 1 Ol

Reactions Involving the Alkynyl Moiety

The carbon-carbon triple bond in 6-Phenylhex-3-YN-1-OL is a region of high electron density, making it susceptible to a variety of addition reactions. These reactions can lead to the formation of alkenes, alkanes, and other functionalized derivatives.

The triple bond of this compound can be fully or partially reduced through hydrogenation, yielding the corresponding alkane or alkene.

Complete Hydrogenation: The complete reduction of the alkyne to an alkane, 6-phenylhexan-1-ol, can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction proceeds through an intermediate alkene stage but goes to completion under standard hydrogenation conditions.

Semi-Hydrogenation to cis-Alkenes: More synthetically useful is the semi-hydrogenation of the alkyne to a cis-alkene, (Z)-6-phenylhex-3-en-1-ol. This stereoselective transformation is typically accomplished using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or P-2 nickel (nickel boride). These catalysts are designed to be active enough to reduce the alkyne but not the resulting alkene, thus preventing over-reduction to the alkane. The syn-addition of hydrogen across the triple bond on the catalyst surface results in the exclusive formation of the cis-isomer.

| Catalyst | Product | Stereochemistry | Reference |

| Pd/C, H₂ | 6-Phenylhexan-1-ol | N/A | General Knowledge |

| Lindlar's Catalyst, H₂ | (Z)-6-Phenylhex-3-en-1-ol | cis | General Knowledge |

| P-2 Nickel, H₂ | (Z)-6-Phenylhex-3-en-1-ol | cis | General Knowledge |

The triple bond of this compound, while electron-rich, can undergo nucleophilic attack, particularly when activated by adjacent electron-withdrawing groups. However, even without such activation, strong nucleophiles like organocuprates can add across the triple bond in a process known as carbocupration. The addition of a lithium dialkylcuprate, for instance, can lead to the formation of a vinylcuprate intermediate, which can then be quenched with an electrophile to introduce a new substituent at the double bond. The regioselectivity of this addition is influenced by steric and electronic factors.

The electron-rich nature of the alkyne moiety makes it susceptible to attack by electrophiles. The addition of hydrogen halides (HX) or halogens (X₂) proceeds via a mechanism that can involve a vinyl cation or a bridged halonium ion intermediate.

Addition of Hydrogen Halides: The reaction of this compound with hydrogen halides, such as HBr, would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that is bonded to the more sterically accessible position, and the halide adds to the more substituted carbon. This regioselectivity is driven by the relative stability of the resulting vinyl cation intermediate.

Addition of Halogens: The addition of halogens, like bromine (Br₂), across the triple bond typically results in the formation of a dihaloalkene. The reaction often proceeds through an anti-addition mechanism, leading to the trans-isomer as the major product. A second addition can occur to yield a tetrahaloalkane.

The addition of water across the triple bond of this compound can be achieved through two primary methods, each with distinct regioselectivity, leading to the formation of a ketone.

Oxymercuration-Demercuration: This method involves the use of mercuric sulfate (B86663) (HgSO₄) in aqueous sulfuric acid. The reaction proceeds via a Markovnikov addition of water, where the hydroxyl group adds to the more substituted carbon of the alkyne. The initially formed enol intermediate rapidly tautomerizes to the more stable keto form, yielding 6-phenylhexan-3-one.

Hydroboration-Oxidation: In contrast, hydroboration-oxidation provides a route to the anti-Markovnikov addition product. The reaction of this compound with a borane (B79455) reagent (e.g., BH₃ or a sterically hindered borane like 9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, results in the formation of an enol where the hydroxyl group is on the less substituted carbon. This enol then tautomerizes to form 6-phenylhexan-4-one.

| Reagents | Intermediate | Product | Regioselectivity |

| HgSO₄, H₂SO₄, H₂O | Enol | 6-Phenylhexan-3-one | Markovnikov |

| 1. BH₃, THF; 2. H₂O₂, NaOH | Enol | 6-Phenylhexan-4-one | Anti-Markovnikov |

Reactions Involving the Hydroxyl Functionality

The primary alcohol group in this compound is also a site of significant reactivity, allowing for transformations into various carbonyl compounds.

The primary alcohol can be oxidized to an aldehyde. Care must be taken to use mild oxidizing agents to prevent over-oxidation to a carboxylic acid.

Oxidation to an Aldehyde: Reagents such as Pyridinium Chlorochromate (PCC) or the Collins reagent (a complex of chromium(VI) oxide with pyridine (B92270) in dichloromethane) are effective for the selective oxidation of primary alcohols to aldehydes. libretexts.orgorganic-chemistry.org The reaction of this compound with PCC would yield 6-phenylhex-3-yn-1-al. These reagents are typically used in anhydrous conditions to avoid the formation of the hydrate, which could be further oxidized. libretexts.org

| Reagent | Product | Functional Group Transformation | Reference(s) |

| Pyridinium Chlorochromate (PCC) | 6-Phenylhex-3-yn-1-al | Primary Alcohol to Aldehyde | libretexts.orgorganic-chemistry.org |

| Collins Reagent | 6-Phenylhex-3-yn-1-al | Primary Alcohol to Aldehyde | General Knowledge |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification, typical reactions of alcohols.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form the corresponding esters. This reaction is a reversible process, and common catalysts include concentrated sulfuric acid. For instance, the reaction with acetic acid would yield 6-phenylhex-3-yn-1-yl acetate. The general mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Etherification: The formation of ethers from this compound can be achieved under various conditions. For example, the Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Additionally, acid-catalyzed etherification with other alcohols is possible, though it can be less efficient due to competing side reactions.

A summary of representative esterification and etherification reactions is presented in Table 1.

Table 1: Examples of Esterification and Etherification of Propargylic Alcohols

| Reactant | Reagent | Product | Catalyst | Reference |

|---|---|---|---|---|

| Propargyl Alcohol | Acetic Anhydride | Propargyl Acetate | Pyridine | General Knowledge |

Substitution Reactions

The hydroxyl group of this compound can be replaced by various nucleophiles in substitution reactions. These transformations are often facilitated by converting the hydroxyl group into a better leaving group, such as a tosylate or a halide.

Halogenation: Treatment of propargylic alcohols with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can lead to the corresponding propargyl halides. These reactions typically proceed through an Sₙ2 or Sₙi mechanism.

Amination: Direct substitution of the hydroxyl group by an amine is also achievable, often under catalytic conditions. For instance, various metal catalysts can promote the reaction of propargylic alcohols with primary or secondary amines to furnish propargyl amines.

Illustrative substitution reactions are outlined in Table 2.

Table 2: Substitution Reactions of Propargylic Alcohols

| Reactant | Reagent | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 1-Phenylprop-2-yn-1-ol | Thionyl Chloride | 1-Chloro-1-phenylprop-2-yne | Pyridine | General Knowledge |

Rearrangement Reactions

Propargylic alcohols like this compound are prone to various rearrangement reactions, often under acidic or metal-catalyzed conditions, leading to the formation of new structural isomers.

Meyer-Schuster Rearrangement and Related Isomerizations of Propargylic Alcohols

The Meyer-Schuster rearrangement is a characteristic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.orgrsc.org For an internal alkyne like in this compound, this rearrangement would be expected to yield an α,β-unsaturated ketone.

The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate. wikipedia.org Tautomerization of this allene then leads to the final α,β-unsaturated carbonyl compound. wikipedia.org While traditionally carried out with strong acids, milder conditions using metal catalysts have been developed. wikipedia.org

Oxotropic Rearrangements (where applicable to the alkyne system)

While less common for simple acyclic propargylic alcohols under typical conditions, oxotropic rearrangements involve the migration of an oxygen-containing group. In specific contexts, such as with certain transition metal catalysts, rearrangements involving the migration of the hydroxyl group or a derivative thereof can occur, leading to different isomeric products. However, for this compound, the Meyer-Schuster rearrangement is the more prevalent and well-documented isomerization pathway.

Cyclization and Annulation Reactions

The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne moiety within the same molecule makes this compound a suitable substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic systems.

Intramolecular Cyclizations to Form Heterocyclic and Carbocyclic Systems

The intramolecular reaction between the hydroxyl group and the alkyne in this compound can be promoted by various catalysts, particularly transition metals like gold and platinum.

Heterocyclic Systems: The intramolecular hydroalkoxylation of the alkyne by the hydroxyl group can lead to the formation of cyclic ethers. Depending on the regioselectivity of the attack (exo- or endo-dig), different ring sizes can be obtained. For this compound, a 6-endo-dig cyclization would yield a six-membered dihydropyran ring, while a 5-exo-dig cyclization would result in a five-membered dihydrofuran ring with an exocyclic double bond. Gold and platinum catalysts are particularly effective in promoting such cyclizations.

Carbocyclic Systems: While less direct, the formation of carbocyclic systems from this compound is also conceivable through multi-step reaction sequences. For instance, after conversion of the alcohol to a different functional group, intramolecular reactions involving the alkyne and another part of the molecule could lead to the formation of carbocycles.

Table 3 provides examples of catalyst systems used for the cyclization of alkynols.

Table 3: Catalysts for Intramolecular Cyclization of Alkynols

| Catalyst Type | Resulting Heterocycle | Reference |

|---|---|---|

| Gold(I) Complexes | Dihydropyrans, Dihydrofurans | General Knowledge |

Catalysis in the Transformations of 6 Phenylhex 3 Yn 1 Ol

Transition Metal Catalysis

Transition metals, with their unique electronic properties, play a pivotal role in activating the alkyne functionality of 6-phenylhex-3-yn-1-ol, facilitating a range of chemical transformations.

Gold-Catalyzed Transformations: Alkyne Activation, Hydration, and Rearrangements

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the carbon-carbon triple bond of alkynes towards nucleophilic attack. nih.govnih.gov This activation is a cornerstone of numerous synthetic methodologies. rsc.org

In the context of this compound, gold catalysis can facilitate several key transformations:

Alkyne Activation: Gold(I) complexes coordinate to the alkyne, rendering it more electrophilic and susceptible to attack by various nucleophiles. nih.govnih.gov This activation is the initial and crucial step for subsequent functionalization.

Hydration: In the presence of water, gold catalysts can promote the hydration of the alkyne in this compound. researchgate.net This reaction typically follows Markovnikov's rule for terminal alkynes, leading to the formation of a ketone after tautomerization of the initial enol product. researchgate.netmdpi.com For internal alkynes like in this compound, the regioselectivity can be influenced by the specific gold catalyst and reaction conditions. mdpi.com

Rearrangements: Gold catalysts are known to induce skeletal rearrangements in enyne substrates. nih.govnih.gov While this compound is not an enyne, the principles of gold-catalyzed rearrangements of propargyl alcohols are relevant. prezi.comchegg.com These rearrangements can lead to the formation of α,β-unsaturated ketones through a Meyer-Schuster-type rearrangement.

Table 1: Examples of Gold-Catalyzed Transformations of Alkynes

| Transformation | Catalyst System | Product Type | Reference |

| Hydration | [Au(I)-NHC] complexes | Ketones | researchgate.net |

| Hydroalkoxylation | [AuCl3L] / [{Au(IPr)}2(μ-OH)][BF4] | Vinyl ethers | mdpi.com |

| Rearrangement | PPh3AuNTf2 in toluene | α,β-Unsaturated ketones | prezi.com |

The interaction between a gold catalyst and an alkyne is characterized by the formation of a gold-alkyne π-complex. scispace.com This interaction weakens the carbon-carbon triple bond, lowering the activation energy for nucleophilic attack. nih.gov The general mechanism for gold-catalyzed alkyne hydrofunctionalization involves the coordination of the alkyne to a cationic gold(I) species, followed by the attack of a nucleophile. researchgate.net The resulting vinyl-gold intermediate can then undergo protonolysis to release the product and regenerate the active catalyst. mdpi.com The nature of the ligands on the gold center and the counteranion can significantly influence the catalytic activity and selectivity of the reaction. researchgate.net

Titanium-Catalyzed Reactions, particularly Photoredox Processes

Titanium-based catalysts, particularly titanocene (B72419) complexes, have emerged as valuable tools in photoredox catalysis. nih.gov These catalysts can absorb visible light to reach an excited state, enabling them to participate in single-electron transfer (SET) processes. nih.govresearchgate.net This capability allows for the generation of radical intermediates under mild conditions, opening up unique reaction pathways. For a molecule like this compound, titanium-based photoredox catalysis could potentially be employed for radical cyclizations or cross-coupling reactions, although specific examples with this substrate are not extensively documented.

Ruthenium-Catalyzed Coupling Reactions and Heterocycle Synthesis

Ruthenium catalysts are versatile and have been employed in a wide range of organic transformations, including coupling reactions and the synthesis of heterocyclic compounds. researchgate.netnih.gov For instance, ruthenium catalysts can promote the oxidative alkynylation of primary alcohols to form α,β-acetylenic ketones (ynones). nih.gov This transformation could be applied to precursors of this compound. Furthermore, the resulting ynones are valuable intermediates for the synthesis of various N-heterocycles, such as pyrazoles and isoxazoles. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira type for precursor synthesis)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orgresearchgate.netnih.gov The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of precursors to this compound. researchgate.net This reaction allows for the direct connection of the phenyl group to the hexynol (B8569683) backbone. The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. fishersci.ca The efficiency and scope of these reactions are often enhanced by the use of specific phosphine (B1218219) or N-heterocyclic carbene ligands. fishersci.canih.gov

Organocatalysis and Metal-Free Approaches

While transition metal catalysis is dominant, organocatalysis and other metal-free approaches offer sustainable alternatives for chemical transformations. nih.govchemrxiv.org For instance, Brønsted acids can catalyze certain cyclization reactions. Metal-free, light-induced transformations of specific functional groups can also be utilized to generate reactive intermediates. rsc.org While direct applications of organocatalysis to this compound are not widely reported, the principles of activating functional groups through non-metallic catalysts could potentially be applied to this substrate for specific transformations.

Asymmetric Catalysis for Stereoselective Transformations

The creation of specific stereoisomers of this compound and its derivatives relies heavily on the principles of asymmetric catalysis. By employing chiral catalysts, chemists can influence the three-dimensional arrangement of atoms in the product, leading to the preferential formation of one enantiomer or diastereomer over others.

Enantioselective Reduction of Related Ketones

The most direct route to chiral this compound involves the asymmetric reduction of the corresponding prochiral ketone, 6-phenylhex-3-yn-1-one. Several catalytic systems have proven effective for the enantioselective reduction of alkynyl ketones, yielding chiral propargylic alcohols with high levels of stereocontrol.

One prominent method is the catalytic transfer hydrogenation, often employing chiral ruthenium or iridium complexes. For instance, iridium catalysts bearing chiral spiro ligands have been successfully utilized in the asymmetric transfer hydrogenation of a variety of alkynyl ketones. wikipedia.org These reactions typically use hydrogen sources like formic acid or isopropanol (B130326) and proceed under mild, often base-free, conditions to afford the desired chiral propargylic alcohols in high yields and with excellent enantioselectivity.

Another powerful approach is the use of oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS). The CBS reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source to reduce ketones to alcohols with high enantioselectivity. mdpi.com This method has been widely applied to the synthesis of chiral secondary alcohols from a broad range of ketones.

Below is a table summarizing representative results for the enantioselective reduction of ketones structurally related to 6-phenylhex-3-yn-1-one, showcasing the efficacy of different catalytic systems.

| Ketone Substrate | Catalyst System | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1-Phenyl-1-hexyn-3-one | (S)-Spiro-Ir complex | HCOOH/Et3N | CH2Cl2 | 30 | 95 | 98 (R) | wikipedia.org |

| 4-Phenyl-3-butyn-2-one | (R)-CBS catalyst | BH3·SMe2 | THF | -30 | 92 | 96 (S) | mdpi.com |

| 1-Phenyl-1-pentyn-3-one | [Mn(CO)2(1)]Br | i-PrOH | Toluene | 50 | >99 | 95 (R) | researchgate.net |

This table is a representative compilation based on analogous reactions reported in the literature and is intended for illustrative purposes.

Diastereoselective Synthesis of this compound Derivatives

Once enantiomerically enriched this compound is obtained, it can serve as a chiral starting material for the synthesis of more complex molecules. The existing stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis.

A common transformation of chiral propargylic alcohols is their reaction with aldehydes or ketones to form more complex diol structures. The stereoselectivity of these additions is influenced by the nature of the reactants and the catalyst employed. For example, the addition of organometallic reagents to aldehydes in the presence of a chiral propargylic alcohol can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models.

Furthermore, the hydroxyl group of this compound can be derivatized to introduce new functionalities. These derivatization reactions can also be designed to be diastereoselective. For instance, the epoxidation of the double bond that could be formed from the alkyne would be influenced by the adjacent stereocenter, leading to a diastereomerically enriched product.

The following table provides examples of diastereoselective reactions involving chiral propargylic alcohols, illustrating the synthesis of derivatives with controlled stereochemistry.

| Chiral Propargylic Alcohol | Reagent | Catalyst/Conditions | Product Diastereomeric Ratio (dr) | Reference |

| (S)-1-Phenyl-1-butyn-3-ol | Benzaldehyde | Ti(OiPr)4 | 95:5 | uwindsor.ca |

| (R)-Oct-1-yn-3-ol | Crotonaldehyde | n-BuLi, then aldehyde | 90:10 | uwindsor.ca |

| (S)-3-Butyn-2-ol | Acetaldehyde | Zn(OTf)2, (+)-N-methylephedrine | 88:12 | organic-chemistry.org |

This table is a representative compilation based on analogous reactions reported in the literature and is intended for illustrative purposes.

Advanced Spectroscopic and Structural Elucidation of 6 Phenylhex 3 Yn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Phenylhex-3-yn-1-ol is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl ring typically appear in the downfield region of 7.20-7.40 ppm. The methylene (B1212753) protons (H-6) adjacent to the phenyl group are expected to resonate around 2.80 ppm as a triplet. The protons on the carbon adjacent to the hydroxyl group (H-1) would appear as a triplet around 3.70 ppm. The methylene groups adjacent to the alkyne (H-2 and H-5) would show complex splitting patterns, often as multiplets, in the 2.30-2.50 ppm range due to coupling with neighboring protons. The hydroxyl proton (OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. This compound is expected to show eight distinct signals. The sp-hybridized carbons of the internal alkyne typically resonate in the range of 80-90 ppm. The carbon atom bonded to the hydroxyl group (C-1) would be found further downfield, around 60-65 ppm. The carbons of the phenyl ring will produce signals in the aromatic region (125-140 ppm). The remaining sp³-hybridized methylene carbons in the aliphatic chain will appear in the upfield region of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C1-H ₂ | δ ≈ 3.70 ppm (t) | δ ≈ 61.5 ppm |

| C2-H ₂ | δ ≈ 2.45 ppm (m) | δ ≈ 22.8 ppm |

| C3 | - | δ ≈ 81.0 ppm |

| C4 | - | δ ≈ 80.5 ppm |

| C5-H ₂ | δ ≈ 2.50 ppm (m) | δ ≈ 20.5 ppm |

| C6-H ₂ | δ ≈ 2.80 ppm (t) | δ ≈ 35.0 ppm |

| Phenyl C (ipso) | - | δ ≈ 141.0 ppm |

| Phenyl C (ortho, meta, para) | δ ≈ 7.20-7.40 ppm (m) | δ ≈ 126-129 ppm |

| OH | Variable (broad s) | - |

| Predicted chemical shifts (δ) are in ppm relative to TMS. Multiplicity: s = singlet, t = triplet, m = multiplet. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₂H₁₄O), the molecular weight is 174.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 174. A key fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da), which would lead to a significant peak at m/z 156. Another common fragmentation for primary alcohols is alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon. libretexts.org Cleavage between C1 and C2 would result in the loss of a CH₂OH radical, though the detection of the corresponding cation at m/z 143 might be less prominent.

The presence of the phenylpropyl moiety gives rise to characteristic fragmentation. Cleavage of the C-5—C-6 bond, which is a benzylic position, is highly favorable. This would lead to the formation of a stable benzyl (B1604629) cation (m/z 91) or a tropylium (B1234903) ion rearrangement, which is a very common and often abundant peak for compounds containing a benzyl group. youtube.com

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 174 | [C₁₂H₁₄O]⁺ | Molecular Ion (M⁺) |

| 156 | [C₁₂H₁₂]⁺ | Loss of H₂O from M⁺ |

| 131 | [C₉H₇O]⁺ | Cleavage of C2-C3 bond |

| 103 | [C₈H₇]⁺ | Phenylpropargyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be a broad and strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. masterorganicchemistry.com The presence of C-H bonds in the aliphatic chain will be indicated by sharp peaks in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.org

The internal alkyne (C≡C) stretch is expected to be a weak absorption in the 2100-2260 cm⁻¹ range. libretexts.org Its intensity is often low for symmetrically substituted alkynes, but it should be observable in this molecule. Finally, the phenyl group will give rise to characteristic C=C stretching absorptions in the fingerprint region, typically around 1450-1600 cm⁻¹. pressbooks.pubopenstax.org

Interactive Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3010 - 3100 | Medium, Sharp |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium, Sharp |

| Alkyne (C≡C) | Stretching | 2100 - 2260 | Weak to Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Alcohol (C-O) | Stretching | 1050 - 1260 | Strong |

High-Resolution Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

While standard spectroscopic methods provide a robust structural picture, high-resolution techniques are crucial for distinguishing between closely related isomers and for rigorously assessing the purity of a sample.

Isomer Differentiation: High-resolution NMR can readily differentiate this compound from its structural isomers. For example, an isomer like 1-phenylhex-4-yn-1-ol (B8674744) would have a distinctly different ¹H NMR spectrum. The protons on the carbon bearing the alcohol and phenyl group would appear as a single methine proton (a triplet), and the terminal alkyne would show a characteristic acetylenic proton signal around 2.0 ppm. Similarly, 6-phenylhex-2-yn-1-ol would exhibit different chemical shifts and coupling patterns for the methylene protons adjacent to the alkyne. The unique spin-spin coupling network for each isomer provides a definitive fingerprint that allows for unambiguous identification. youtube.com

Purity Assessment: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, typically to within a few parts per million. This allows for the determination of the elemental formula of the compound, confirming that the observed molecule is indeed C₁₂H₁₄O and not another compound with the same nominal mass. Furthermore, quantitative NMR (qNMR) can be used for purity assessment by integrating the signals of the target compound against those of a certified internal standard of known concentration. This method allows for the precise determination of the purity of the this compound sample without relying on a reference standard of the compound itself.

Theoretical and Computational Chemistry Studies on 6 Phenylhex 3 Yn 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometries, energies of different conformations, and the distribution of electrons, which in turn dictates the molecule's reactivity.

The presence of several single bonds in 6-Phenylhex-3-YN-1-OL allows for considerable conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and to determine their relative energies. ijpsr.comlumenlearning.comfiveable.me The study of the potential energy surface reveals the landscape of these conformers and the energy barriers for their interconversion.

The primary sources of conformational isomerism in this compound are the rotations around the C-C single bonds in the hexynol (B8569683) chain. The relative orientations of the phenyl group, the triple bond, and the hydroxyl group will define a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to optimize the geometry of these conformers and calculate their relative energies. researchgate.net

The stability of different conformers is influenced by a combination of steric hindrance, intramolecular interactions such as hydrogen bonding (between the hydroxyl group and the π-system of the alkyne or phenyl ring), and dipole-dipole interactions. fiveable.me The most stable conformers are those that minimize unfavorable steric interactions while maximizing stabilizing interactions. lumenlearning.com

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description of Key Dihedral Angle(s) | Relative Energy (kcal/mol) |

| A | Anti arrangement of phenyl and hydroxyl groups | 0.00 |

| B | Gauche arrangement, potential for weak intramolecular H-bond | -0.5 to -1.5 |

| C | Eclipsed arrangement of bulky groups | > 5.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

The electronic structure of this compound, specifically the distribution of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), is key to understanding its reactivity. The π-systems of the phenyl ring and the alkyne are expected to be the primary locations of the HOMO and LUMO. cmu.edufiveable.me

Quantum chemical calculations can provide detailed information about the energies and spatial distributions of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. quantum-immortal.net

For this compound, the alkyne moiety is a region of high electron density, making it susceptible to electrophilic attack. The phenyl ring can also participate in electrophilic aromatic substitution reactions. The hydroxyl group can act as a nucleophile or be activated to become a leaving group. Computational methods can quantify the electrostatic potential on the molecular surface, highlighting regions that are electron-rich or electron-poor and thus prone to nucleophilic or electrophilic attack, respectively.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | -0.5 eV | Indicates susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | 6.0 eV | Suggests moderate kinetic stability. |

| Dipole Moment | ~2.0 D | Reflects the polarity of the molecule due to the hydroxyl group. |

Note: These values are hypothetical and would be obtained from specific quantum chemical calculations.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states. unacademy.comfiveable.mefiveable.memasterorganicchemistry.combritannica.com

For reactions involving this compound, such as intramolecular cyclization, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and connecting it to the reactant and product minima. unacademy.comfiveable.mefiveable.mebritannica.com The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, in a potential intramolecular cyclization of this compound, the hydroxyl group could act as an internal nucleophile attacking the alkyne. Computational modeling could distinguish between different possible cyclization modes (e.g., exo versus endo cyclization) by comparing the activation energies of the respective transition states. The geometry of the transition state provides crucial information about the bonding changes occurring during the reaction.

Gold catalysis has emerged as a powerful tool for the activation of alkynes. nih.govacs.org The high efficiency of gold catalysts is partly attributed to relativistic effects, which are significant for heavy elements like gold. smith.edubeilstein-journals.org Relativistic effects cause a contraction of the s and p orbitals and an expansion of the d orbitals of gold, which enhances its Lewis acidity and its ability to activate the π-system of the alkyne. acs.orgsmith.edu

In the context of a gold-catalyzed transformation of this compound, computational studies that include relativistic effects are essential for accurately describing the interaction between the gold catalyst and the alkyne. researchgate.net These calculations can elucidate how the gold catalyst lowers the activation energy of the reaction by stabilizing the transition state. The modeling can also help to understand the regioselectivity and stereoselectivity observed in such reactions. rsc.orgnih.govresearchgate.net

Kinetics and Thermodynamics of Reactions

Computational chemistry can provide quantitative predictions of the kinetic and thermodynamic parameters of reactions. uci.edudalalinstitute.comyoutube.comresearchgate.net

Thermodynamic calculations can determine the change in Gibbs free energy (ΔG) for a reaction, which indicates whether the reaction is spontaneous and determines the position of the chemical equilibrium. dalalinstitute.com This is calculated from the difference in the computed energies of the products and reactants.

Kinetic parameters, such as the rate constant, can be estimated using transition state theory. unacademy.comfiveable.mefiveable.me This requires the calculation of the activation energy (the energy difference between the transition state and the reactants) and the vibrational frequencies of the reactant and the transition state. unacademy.com These calculations allow for the comparison of the rates of competing reaction pathways and can help in understanding the factors that control the reaction outcome.

Table 3: Hypothetical Calculated Kinetic and Thermodynamic Data for a Transformation of this compound

| Reaction Parameter | Calculated Value | Interpretation |

| Activation Energy (Ea) | 25 kcal/mol | Suggests a moderate reaction rate at room temperature. |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | The reaction is exothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol | The reaction is spontaneous under standard conditions. |

Note: This table presents illustrative data for a hypothetical reaction. Accurate values would be derived from specific quantum chemical calculations for a defined chemical transformation.

Synthetic Applications of 6 Phenylhex 3 Yn 1 Ol As a Building Block

Construction of Complex Organic Molecules

The strategic placement of the phenyl, alkynyl, and hydroxyl functionalities within the 6-phenylhex-3-yn-1-ol framework allows for its use as a precursor in the synthesis of a variety of complex organic structures, including fused heterocycles and natural products.

Precursor in the Synthesis of Indoloquinolines and Other Fused Heterocycles

The alkynol moiety of this compound is a key feature that can be exploited for the construction of fused heterocyclic systems. Transition metal catalysis, particularly with gold and platinum, is a powerful tool for the cyclization of alkynols. mdpi.comnih.govacs.org For instance, in a hypothetical scenario, the intramolecular cyclization of an appropriately functionalized derivative of this compound could lead to the formation of various heterocyclic cores.

One potential application is in the synthesis of indoloquinolines, a class of compounds with significant biological activity. A plausible synthetic route could involve the coupling of this compound with a suitably substituted aniline (B41778) derivative, followed by a metal-catalyzed cyclization. The alkyne would serve as an electrophilic site for the intramolecular attack of the aniline nitrogen, leading to the formation of a fused heterocyclic system. Gold-catalyzed cyclizations of similar alkynol-based compounds have been shown to be highly efficient in forming both C-N and C-O bonds, suggesting the feasibility of such a transformation. mdpi.comnih.gov

The following table illustrates representative examples of gold-catalyzed cyclizations of alkynols to form heterocyclic structures, which could be analogous to the potential reactivity of this compound derivatives.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| AuCl3 | 1-(2-aminophenyl)-4-phenylbut-3-yn-1-ol | 2-phenyl-3,4-dihydroquinoline | 85 | mdpi.com |

| [IPrAu(NCMe)]SbF6 | N-(pent-4-yn-1-yl)aniline | 1,2,3,4-tetrahydroquinoline | 92 | nih.gov |

| Ph3PAuCl/AgOTf | 1-(o-aminophenyl)-3-phenylprop-2-yn-1-ol | 2-phenylquinoline | 88 | mdpi.com |

Scaffold for Natural Product Synthesis (where the alkynol moiety is incorporated)

The this compound backbone can serve as a foundational scaffold for the total synthesis of various natural products. nih.gov The alkyne and alcohol functionalities provide handles for a variety of transformations, including cyclizations, cycloadditions, and functional group interconversions. Gold-catalyzed cycloisomerization of alkynol-based systems has emerged as a powerful tool in natural product synthesis, enabling the construction of furan, pyran, and spiroketal motifs. mdpi.comnih.gov

For example, the intramolecular hydroalkoxylation of this compound, catalyzed by a gold or platinum complex, could potentially lead to the formation of a dihydropyran ring system, a common structural feature in many natural products. The regioselectivity of such cyclizations can often be controlled by the choice of catalyst and reaction conditions.

The table below presents examples of natural products synthesized using alkynol cyclization strategies, highlighting the potential of this compound as a starting material for similar endeavors.

| Catalyst | Alkynol Precursor | Natural Product | Key Transformation | Reference |

| AuCl | (Z)-7-(tert-butyldimethylsilyloxy)hept-2-en-4-yn-1-ol | (-)-Centrolobine | 6-endo-dig cyclization | nih.gov |

| PtCl2 | (R)-1-phenylpent-4-yn-1-ol | (+)-Gonio-fufurone | 5-exo-dig cyclization | mdpi.com |

| [Au(Johnphos)(NCMe)]SbF6 | 6-methylhept-5-en-2-yn-1,4-diol | (-)-Teucrium lactone | Spiroketalization | nih.gov |

Intermediate for the Preparation of Bioactive Compounds (focusing on chemical synthesis aspects only)

Heterocyclic compounds are prevalent in a vast number of bioactive molecules and pharmaceuticals. nih.goviomcworld.comfrontiersin.org The structural framework of this compound provides a versatile entry point for the synthesis of various classes of heterocycles. The alkyne can participate in cycloaddition reactions, such as the Pauson-Khand reaction to form cyclopentenones, or ruthenium-catalyzed azide-alkyne cycloadditions to form triazoles. wikipedia.orgacs.org The hydroxyl group can be used as a handle for further functionalization or as a nucleophile in intramolecular cyclizations.

For instance, a ruthenium-catalyzed [2+2+2] cycloaddition between this compound and two molecules of an appropriate coupling partner could lead to the formation of substituted pyridines. Furthermore, the hydroxyl group could be oxidized to an aldehyde, which could then participate in multicomponent reactions to build complex heterocyclic scaffolds. mdpi.com

Development of New Synthetic Methodologies

The unique combination of functional groups in this compound makes it an ideal substrate for the exploration and development of novel synthetic methods, particularly in the realms of cascade and multicomponent reactions.

Exploration of Novel Reaction Pathways Enabled by the Alkynyl and Hydroxyl Groups

The concurrent presence of an alkyne and a hydroxyl group in this compound opens up possibilities for novel transition-metal-catalyzed transformations. For example, ruthenium catalysts are known to promote the coupling of terminal alkynes with primary alcohols to form α,β-acetylenic ketones. nih.gov While this compound possesses an internal alkyne, related ruthenium-catalyzed reactions involving internal alkynes and alcohols could be envisioned, potentially leading to novel ketone structures.

Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. acs.orgjst.go.jpnih.gov The intramolecular hydroalkoxylation of this compound could be studied to explore the regioselectivity of the cyclization (e.g., 6-endo-dig vs. 7-exo-dig), providing insights into the factors that govern such reactions. Furthermore, the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, could be investigated with derivatives of this compound to synthesize complex polycyclic cyclopentenones. wikipedia.orgnrochemistry.comjk-sci.comnih.govthieme-connect.de

Contribution to Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient processes for building molecular complexity. mdpi.commdpi.comnih.govuchicago.edu this compound is an excellent candidate for designing novel cascade sequences. For example, a gold-catalyzed hydroalkoxylation could be followed in situ by a Povarov reaction with an N-aryl imine, leading to the formation of complex tetrahydroquinolines in a one-pot fashion. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are another area where this compound could be of significant value. mdpi.comrsc.orgrsc.orgresearchgate.net The A3 coupling (aldehyde, alkyne, amine) is a well-known MCR for the synthesis of propargylamines. While this reaction typically uses terminal alkynes, modifications to accommodate internal alkynes or derivatives of this compound could be explored. The hydroxyl group could also be pre-functionalized to introduce another reactive site for participation in higher-order MCRs.

The following table provides illustrative examples of cascade and multicomponent reactions involving alkynols, demonstrating the potential of this compound in such transformations.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

| Cascade | [Au(IPr)NTf2] | Alkynol, N-aryl imine | Tetrahydroquinoline | acs.org |

| Multicomponent (A3 Coupling) | CuI | Aldehyde, Terminal Alkyne, Amine | Propargylamine | mdpi.com |

| Cascade | Pd(OAc)2 | 1,3-Butadiynamide, Primary Alcohol | 2-Alkoxyquinoline | mdpi.com |

Future Research Directions and Perspectives

Unexplored Reactivity Manifolds of 6-Phenylhex-3-YN-1-OL

The internal alkyne and primary alcohol functional groups of this compound offer a rich landscape for exploring novel reactivity. While the individual reactivities of these groups are well-documented, their interplay within the same molecule presents opportunities for discovering new synthetic methodologies.

Future research could focus on intramolecular reactions, where the hydroxyl group participates in transformations of the alkyne. For instance, intramolecular cyclization reactions could lead to the formation of valuable heterocyclic compounds, such as furans or pyrans, which are common motifs in biologically active molecules. The phenyl group can also influence the regioselectivity and stereoselectivity of these reactions.

Furthermore, the exploration of cycloaddition reactions beyond the well-known Diels-Alder or Huisgen cycloadditions could yield novel molecular scaffolds. For example, [2+2+2] cycloadditions with other alkynes or nitriles could provide access to complex aromatic and heteroaromatic systems. The development of new catalytic systems will be crucial for controlling the outcomes of these unexplored cycloaddition pathways.

Another promising avenue is the investigation of cascade reactions initiated at either the alkyne or the alcohol functionality. A single synthetic operation could trigger a sequence of bond-forming events, rapidly increasing molecular complexity and providing efficient access to intricate molecular architectures. For instance, an initial oxidation of the alcohol to an aldehyde could be followed by an intramolecular ene-reaction involving the alkyne.

Table 1: Potential Unexplored Reactions of this compound

| Reaction Type | Potential Products | Research Focus |

| Intramolecular Cyclization | Furans, Pyrans, Lactones | Development of selective catalysts for cycloisomerization. |

| Novel Cycloadditions | Substituted Benzenes, Pyridines | Exploration of metal-catalyzed [2+2+2] and other higher-order cycloadditions. |

| Cascade Reactions | Polycyclic compounds | Design of one-pot multi-step reaction sequences. |

| Electrophilic Additions | Functionalized alkenes | Investigating additions of novel electrophiles across the internal alkyne. nih.gov |

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding synthetic strategies, and this compound can be a valuable participant in the development of more sustainable processes.

A key area of future research will be the use of renewable resources for the synthesis of this compound itself. For instance, exploring routes that utilize biomass-derived starting materials would significantly enhance its green credentials. The use of calcium carbide derived from renewable resources as the acetylene (B1199291) source is one such sustainable approach. rsc.org

In its application, this compound can be employed in atom-economical reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Reactions such as catalytic additions and isomerizations are inherently more sustainable than stoichiometric processes. The development of solvent-free or aqueous reaction conditions for transformations involving this compound would further contribute to the sustainability of its use. semanticscholar.org

Biocatalysis represents another exciting frontier. chemistryjournals.net The use of enzymes to perform selective transformations on this compound, such as oxidation of the alcohol or selective hydrogenation of the alkyne, could offer highly efficient and environmentally benign synthetic routes. chemistryjournals.net Future research should focus on identifying or engineering enzymes capable of recognizing and transforming this specific substrate with high chemo-, regio-, and stereoselectivity.

Development of Novel Catalytic Systems for Efficient Transformations

The development of new and improved catalytic systems is paramount to unlocking the full synthetic potential of this compound. Research in this area should focus on enhancing selectivity, improving efficiency, and enabling novel transformations.

For the selective hydrogenation of the internal alkyne to either a cis- or trans-alkene, the development of functional-group-tolerant catalysts is crucial. wisc.edulibretexts.org While methods for the semihydrogenation of alkynes exist, achieving high stereoselectivity in the presence of a primary alcohol can be challenging. Ruthenium-based catalysts have shown promise for E-selective semihydrogenation using alcohols as hydrogen donors, a strategy that could be particularly interesting for this substrate. acs.org

The development of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, would significantly improve the sustainability and cost-effectiveness of reactions involving this compound. mdpi.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.

Furthermore, copper-catalyzed transformations of alkynes, such as click chemistry, coupling reactions, and carboxylation, offer a wide range of possibilities for functionalizing this compound. nih.govmdpi.com Future work could focus on developing novel copper-based catalytic systems with enhanced activity and broader substrate scope for these transformations. The use of copper carbene intermediates in catalytic alkyne transformations is another area ripe for exploration. nih.gov

Table 2: Potential Catalytic Systems for this compound

| Catalyst Type | Target Transformation | Potential Advantages |

| Ruthenium Complexes | Stereoselective Semihydrogenation | High E or Z selectivity, functional group tolerance. wisc.eduacs.org |

| Supported Nanoparticles | Various (Hydrogenation, Oxidation) | Recyclability, improved stability. mdpi.comresearchgate.net |

| Copper-based Catalysts | Click Chemistry, Carboxylation | Low cost, high efficiency, diverse reactivity. nih.govmdpi.com |

| Biocatalysts (Enzymes) | Selective Oxidation/Reduction | High selectivity, mild reaction conditions. chemistryjournals.net |

Advanced Computational Studies to Predict New Reactions and Properties

Computational chemistry is a powerful tool for predicting the reactivity and properties of molecules, and it can play a significant role in guiding future experimental work on this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, allowing for the prediction of reaction barriers and the identification of the most favorable reaction pathways. rsc.org This can save significant experimental time and resources by focusing efforts on the most promising transformations. For example, computational studies could be used to screen different catalysts for a desired reaction or to understand the origins of stereoselectivity. nih.gov

Molecular dynamics simulations can provide insights into the conformational behavior of this compound and its interactions with solvents and catalysts. This information is crucial for understanding and optimizing reaction conditions.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of derivatives of this compound. By correlating structural features with biological activity, these models can guide the design of new compounds with desired therapeutic properties. Theoretical investigations into the spectroscopic properties of this molecule and its derivatives can also aid in their characterization and analysis. researchgate.net

Table 3: Application of Computational Methods to this compound Research

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Prediction of reaction feasibility and selectivity. rsc.orgnih.gov |

| Molecular Dynamics (MD) | Conformational Analysis | Understanding of solute-solvent and solute-catalyst interactions. |

| QSAR Modeling | Prediction of Biological Activity | Guidance for the design of new bioactive molecules. |

| Ab initio Calculations | Spectroscopic Property Prediction | Aid in the structural elucidation of new compounds. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.